4-Chloro-3',4'-(ethylenedioxy)benzophenone
Overview
Description
4-Chloro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the molecular formula C15H11ClO3 and a molecular weight of 274.7 g/mol . It is widely used in various scientific experiments and industries.
Molecular Structure Analysis
The molecular structure of 4-Chloro-3’,4’-(ethylenedioxy)benzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring and an ethylenedioxy group on the other .Physical and Chemical Properties Analysis
4-Chloro-3’,4’-(ethylenedioxy)benzophenone has a predicted density of 1.318±0.06 g/cm3, a melting point of 107-108 °C (when dissolved in ethanol), and a predicted boiling point of 429.2±45.0 °C .Scientific Research Applications
Oxidative Degradation for Water Treatment
Research has demonstrated the use of bimetallic processes for the oxidative degradation of chlorophenols in water treatment. For instance, the bimetallic Al–Fe/O2 process has shown high reactivity in degrading 4-chlorophenol, a related compound, suggesting potential applications for 4-Chloro-3',4'-(ethylenedioxy)benzophenone in similar environmental remediation efforts (Xin Liu et al., 2014).
Photocatalytic Applications
The synthesis of linear poly(3,4-ethylenedioxythiophene) (PEDOT) fibers through electropolymerization, utilizing related benzophenone compounds as functional elements, points towards applications in circuit wiring and potentially in creating photocatalytic surfaces for environmental cleanup or advanced materials science (M. Ohira et al., 2017).
Antimicrobial and Detoxifying Functions
Benzophenone derivatives have been incorporated onto cotton fabrics, demonstrating antimicrobial activities and chemical detoxifying functions. Such functionalities indicate the potential of this compound derivatives in creating functional textiles with health and safety applications (K. Hong & Gang Sun, 2008).
Degradation Pathways and Toxicity Studies
Studies on the transformation pathways and toxicity of benzophenone compounds during water treatment processes, such as chlorination, highlight the importance of understanding the environmental and health impacts of these chemicals. This research is crucial for assessing the safety and ecological risks associated with the use of this compound and related compounds in consumer products (W. Liu et al., 2016).
Novel Synthetic Applications
Synthetic applications of benzophenone analogues have been explored in the context of potential anti-tumor and proapoptotic effects. Such research underlines the pharmaceutical and biomedical relevance of benzophenone derivatives, including the potential therapeutic applications of this compound-related compounds (B. T. Prabhakar et al., 2006).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to decrease the recording site impedance in neural electrodes, which reduces thermal noise and signal loss through shunt pathways .
Pharmacokinetics
Its physical properties such as melting point (107-108 °c), boiling point (4292±450 °C), and density (1318±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to have various biological activities .
Action Environment
The action of 4-Chloro-3’,4’-(ethylenedioxy)benzophenone can be influenced by various environmental factors. For instance, reactions of similar compounds with diethyl malonate under basic conditions occur at the double-bonded carbon atoms to form a couple of the addition-elimination products .
Properties
IUPAC Name |
(4-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQRRAGLRNSAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350389 | |
Record name | 4-Chloro-3',4'-(ethylenedioxy)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101018-98-8 | |
Record name | (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101018-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3',4'-(ethylenedioxy)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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